2,4,5-trichloro-N-propan-2-ylbenzenesulfonamide
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Overview
Description
2,4,5-Trichloro-N-propan-2-ylbenzenesulfonamide is an organic compound characterized by the presence of three chlorine atoms, a sulfonamide group, and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-propan-2-ylbenzenesulfonamide typically involves the chlorination of a suitable benzene derivative followed by sulfonation and subsequent amination. One common method includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,5-trichlorobenzene.
Sulfonation: The trichlorobenzene is then treated with sulfuric acid to introduce the sulfonic acid group, forming 2,4,5-trichlorobenzenesulfonic acid.
Amination: Finally, the sulfonic acid is reacted with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and sulfonation processes, which enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-propan-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, altering the compound’s properties.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 2,4,5-trichloro-N-methylbenzenesulfonamide when using methylamine.
Oxidation: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction: Reduction typically yields amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
2,4,5-Trichloro-N-propan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,5-trichloro-N-propan-2-ylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the chlorine atoms and isopropyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichlorobenzenesulfonamide
- 2,4,6-Trichlorobenzenesulfonamide
- 2,4,5-Trichlorophenoxyacetic acid
Uniqueness
2,4,5-Trichloro-N-propan-2-ylbenzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets compared to other trichlorobenzenesulfonamide derivatives.
Properties
IUPAC Name |
2,4,5-trichloro-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3NO2S/c1-5(2)13-16(14,15)9-4-7(11)6(10)3-8(9)12/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSARKNWSYOESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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